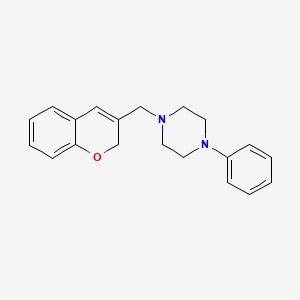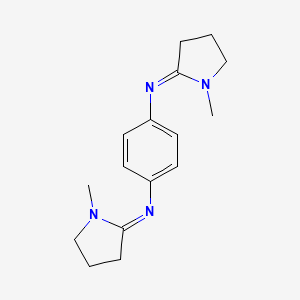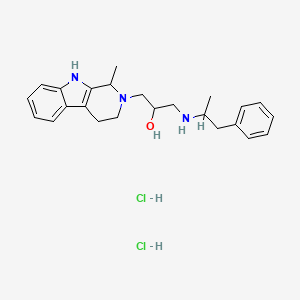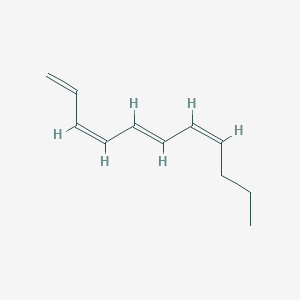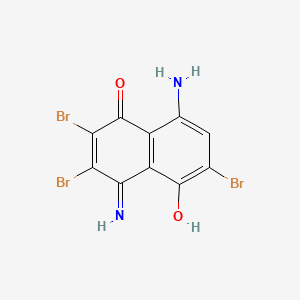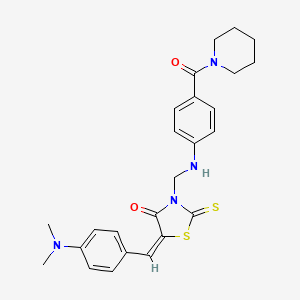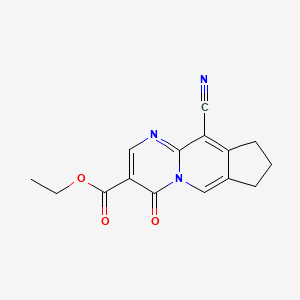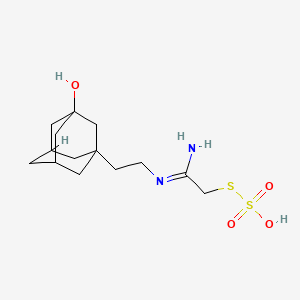
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rigid and stable structure, making it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester typically involves multiple steps. The starting materials often include tricyclo[3.3.1.13,7]decane derivatives, which are subjected to various chemical reactions to introduce the necessary functional groups. Common synthetic routes may involve:
Hydroxylation: Introduction of hydroxyl groups to the tricyclic decane core.
Amination: Addition of amino groups to the hydroxylated intermediate.
Thiosulfuric acid esterification: Formation of the ester linkage with thiosulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution Reagents: Such as halogens (Cl_2, Br_2) or nucleophiles (NH_3, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
- (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetic Acid .
Uniqueness
Thiosulfuric acid, S-(2-((2-(3-hydroxytricyclo(3.3.1.13,7))dec-1-yl)ethyl)amino)-2-iminoethyl ester is unique due to its specific functional groups and the presence of the thiosulfuric acid ester linkage. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
128487-67-2 |
|---|---|
Formule moléculaire |
C14H24N2O4S2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C14H24N2O4S2/c15-12(8-21-22(18,19)20)16-2-1-13-4-10-3-11(5-13)7-14(17,6-10)9-13/h10-11,17H,1-9H2,(H2,15,16)(H,18,19,20) |
Clé InChI |
SKNKECQOIDIDTG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


